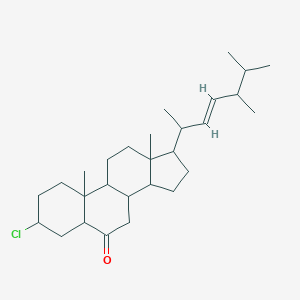
3-Chloroergost-22-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroergost-22-en-6-one is a steroidal compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms.
Scientific Research Applications
3-Chloroergost-22-en-6-one has been extensively used in scientific research to investigate the biochemical and physiological effects of steroids on living organisms. It has been used to study the effects of steroids on the immune system, inflammation, and cancer. It has also been used to study the effects of steroids on the cardiovascular system, the nervous system, and the reproductive system.
Mechanism of Action
The mechanism of action of 3-Chloroergost-22-en-6-one is not well understood. However, it is believed to act as a steroid hormone receptor agonist, binding to steroid hormone receptors and activating their transcriptional activity. This leads to the regulation of gene expression and the production of various proteins that are involved in the biochemical and physiological effects of steroids on living organisms.
Biochemical and Physiological Effects:
3-Chloroergost-22-en-6-one has been shown to have a wide range of biochemical and physiological effects on living organisms. It has been shown to regulate the immune system, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to regulate the cardiovascular system, the nervous system, and the reproductive system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Chloroergost-22-en-6-one in lab experiments is its unique chemical structure and properties, which make it a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. However, one of the main limitations of using 3-Chloroergost-22-en-6-one in lab experiments is its cost and availability, which can limit its use in certain research applications.
Future Directions
There are several future directions for the study of 3-Chloroergost-22-en-6-one. One future direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as cancer and inflammation. Another future direction is the investigation of its potential as a tool for studying the mechanisms of steroid hormone receptor activation and the regulation of gene expression. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to increased availability and decreased cost of 3-Chloroergost-22-en-6-one, making it more accessible for scientific research.
In conclusion, 3-Chloroergost-22-en-6-one is a valuable tool for investigating the biochemical and physiological effects of steroids on living organisms. Its unique chemical structure and properties have led to its extensive use in scientific research, and its potential applications in various fields of study make it an important area of research for the future.
Synthesis Methods
The synthesis of 3-Chloroergost-22-en-6-one can be achieved through several methods, including chemical synthesis and microbial transformation. Chemical synthesis involves the reaction of cholesterol with thionyl chloride and phosphorus pentachloride, followed by the addition of sodium hydroxide and chlorination with thionyl chloride. Microbial transformation involves the use of microorganisms such as fungi and bacteria to transform cholesterol into 3-Chloroergost-22-en-6-one.
properties
Product Name |
3-Chloroergost-22-en-6-one |
|---|---|
Molecular Formula |
C28H45ClO |
Molecular Weight |
433.1 g/mol |
IUPAC Name |
3-chloro-17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H45ClO/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,17-25H,9-16H2,1-6H3/b8-7+ |
InChI Key |
YMHFKAGSCRHVTB-BQYQJAHWSA-N |
Isomeric SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1,1'-biphenyl]-2-yl-1,3-dioxo-N-(2-pyridinyl)-5-isoindolinecarboxamide](/img/structure/B303183.png)
![4-chloro-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303187.png)


![N-[6-(thiophene-2-carbonylamino)-9H-fluoren-3-yl]thiophene-2-carboxamide](/img/structure/B303195.png)
![2-(4-methoxyphenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B303203.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![3-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B303206.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)